![molecular formula C19H23N3O4S B2973630 Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-51-6](/img/structure/B2973630.png)
Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group might participate in reactions with acids or electrophiles, and the carboxylate group might react with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a certain melting point or boiling point, and specific optical properties .Scientific Research Applications
Synthesis and Structural Analysis
- This compound is involved in complex chemical reactions such as the synthesis of tetracyclic hydantoin derivatives, showcasing its role in the development of new heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
- It has been utilized in the synthesis of various 1,2,3,4-tetrahydroquinoline derivatives, contributing to the exploration of novel chemical entities (Proctor, Ross, & Tapia, 1972).
Molecular and Crystal Structures
- The molecular and crystal structures of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been established through X-ray structural analysis, indicating its importance in crystallography and molecular modeling (Rudenko et al., 2012).
Anti-Cancer Potential
- There are studies that have synthesized novel derivatives of this compound with potential anti-cancer activity, particularly as inhibitors for methionine synthase, indicating its relevance in medicinal chemistry and oncology research (Elfekki et al., 2014).
Antibacterial Properties
- Derivatives of this compound have shown significant antibacterial activity against various bacteria strains, highlighting its potential application in developing new antibacterial agents (Miyamoto et al., 1990).
Heterocyclic Synthesis
- It has been used in the synthesis of diverse heterocyclic compounds, such as cyclopropyl-substituted derivatives, which are significant in the field of organic chemistry (Pokhodylo, Matiichuk, & Obushak, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of this compound could have interesting future directions. For example, it might be studied for its potential uses in medicine, materials science, or other fields. Additionally, new synthetic methods might be developed to produce this compound more efficiently or with different substituents .
properties
IUPAC Name |
methyl 3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18(25)12-7-8-14-15(11-12)21-19(27)22(17(14)24)10-9-16(23)20-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,20,23)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPDMPZZXIFYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
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